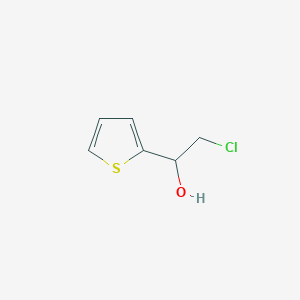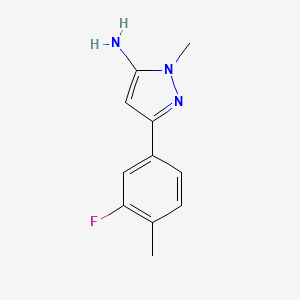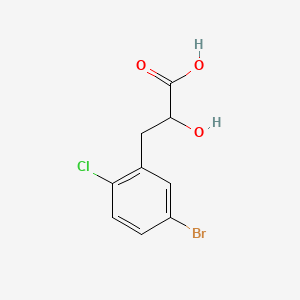
3-(5-Bromo-2-chlorophenyl)-2-hydroxypropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(5-Bromo-2-chlorophenyl)-2-hydroxypropanoic acid is an organic compound that features a bromine and chlorine substituted phenyl ring attached to a hydroxypropanoic acid moiety
Vorbereitungsmethoden
The synthesis of 3-(5-Bromo-2-chlorophenyl)-2-hydroxypropanoic acid typically involves multiple steps. One common method starts with the bromination of 2-chlorobenzonitrile to produce 5-bromo-2-chlorobenzonitrile, which is then hydrolyzed to form 5-bromo-2-chlorobenzoic acid . This intermediate can be further reacted with appropriate reagents to introduce the hydroxypropanoic acid moiety.
Industrial production methods often involve diazotization and chlorination reactions, followed by hydrolysis to achieve high yields and purity . These methods are scalable and cost-effective, making them suitable for large-scale production.
Analyse Chemischer Reaktionen
3-(5-Bromo-2-chlorophenyl)-2-hydroxypropanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions are common, where the bromine or chlorine atoms are replaced by other nucleophiles.
Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination, sodium hydroxide for hydrolysis, and various reducing agents like lithium aluminum hydride for reduction . The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3-(5-Bromo-2-chlorophenyl)-2-hydroxypropanoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: The compound is utilized in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-(5-Bromo-2-chlorophenyl)-2-hydroxypropanoic acid involves its interaction with specific molecular targets. For instance, in the context of SGLT-2 inhibitors, the compound binds to the sodium-glucose co-transporter 2 (SGLT-2) in the kidneys, inhibiting glucose reabsorption and promoting glucose excretion in the urine . This mechanism is crucial for its antidiabetic effects.
Vergleich Mit ähnlichen Verbindungen
3-(5-Bromo-2-chlorophenyl)-2-hydroxypropanoic acid can be compared with similar compounds such as:
5-Bromo-2-chlorobenzoic acid: This compound shares the bromine and chlorine substitutions on the phenyl ring but lacks the hydroxypropanoic acid moiety.
(3S)-3-[4-[(5-Bromo-2-chlorophenyl)methyl]phenoxy]tetrahydrofuran: This compound is used in the synthesis of SGLT-2 inhibitors and has a similar bromine and chlorine substituted phenyl ring.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various applications.
Eigenschaften
Molekularformel |
C9H8BrClO3 |
|---|---|
Molekulargewicht |
279.51 g/mol |
IUPAC-Name |
3-(5-bromo-2-chlorophenyl)-2-hydroxypropanoic acid |
InChI |
InChI=1S/C9H8BrClO3/c10-6-1-2-7(11)5(3-6)4-8(12)9(13)14/h1-3,8,12H,4H2,(H,13,14) |
InChI-Schlüssel |
PBPVWPHUIYHGRV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1Br)CC(C(=O)O)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


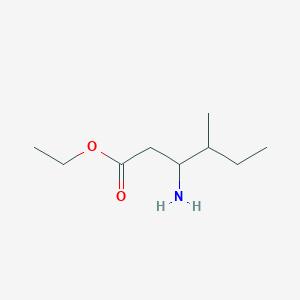
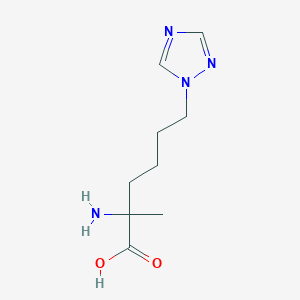

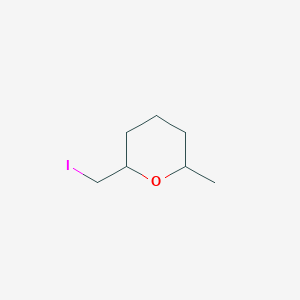
![6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid](/img/structure/B13631575.png)
![6-chloro-1H-pyrazolo[4,3-c]pyridazine](/img/structure/B13631578.png)
![Ethyl 8-amino-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate](/img/structure/B13631586.png)

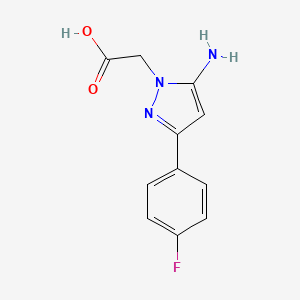
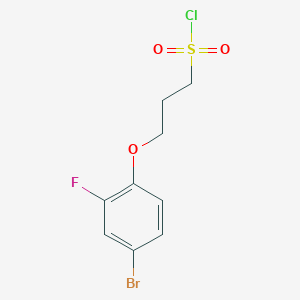
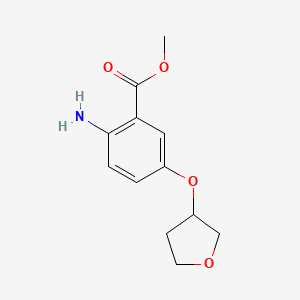
![3-[2-(2-aminoethoxy)ethoxy]-N-[4-(2,4-dioxo-1,3-diazinan-1-yl)-3-methoxyphenyl]propanamide hydrochloride](/img/structure/B13631620.png)
